3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride
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Overview
Description
3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyrazole ring and difluoro groups
Mechanism of Action
Target of Action
Related compounds have been known to inhibitsuccinate dehydrogenase , the complex II in the mitochondrial respiration chain .
Mode of Action
It’s worth noting that related compounds may exert their effect by inducing cell membrane damage . Additionally, inhibition of succinate dehydrogenase has been known as a fungicidal mechanism of action .
Biochemical Pathways
Inhibition of succinate dehydrogenase would affect the mitochondrial respiration chain , potentially leading to downstream effects on cellular energy production.
Result of Action
Related compounds have shown good antimicrobial activities against bacteria and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazoles or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its difluoro groups can enhance the stability and reactivity of the resulting compounds.
Biology: The biological potential of this compound includes its use as a precursor for the synthesis of bioactive molecules. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: In the medical field, 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride is being explored for its potential as an antiviral, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.
Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring structure but has different substituents.
JNJ-38877605: Another compound with a pyrazole core and difluoro groups, used in pharmaceutical research.
Uniqueness: 3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride stands out due to its specific combination of difluoro groups and the pyrazole ring, which provides unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c7-6(8)5(4-9)11-3-1-2-10-11;;/h1-3,5-6H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONQOJRWREYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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